2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide
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Description
2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H20N4OS2 and its molecular weight is 348.48. The purity is usually 95%.
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Mechanism of Action
Mode of action
As a thiazole derivative, this compound may have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact mode of action would depend on the specific target it interacts with.
Biochemical pathways
Depending on its target, this compound could potentially affect a variety of biochemical pathways. For example, if it targets enzymes involved in DNA synthesis or repair, it could affect cell proliferation and survival .
Result of action
The molecular and cellular effects of this compound would depend on its specific mechanism of action. For instance, if it inhibits a key enzyme in a cellular pathway, it could lead to the accumulation or depletion of certain metabolites, affecting cell function .
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-9-13(16(22-3)20-14(18-9)11-4-5-11)15(21)17-7-6-12-8-23-10(2)19-12/h8,11H,4-7H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISEBVLCQRRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCCC3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.